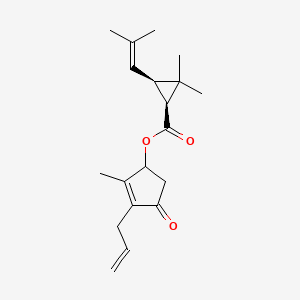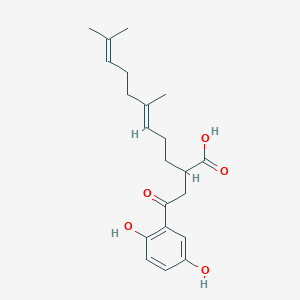
6-Deoxocathasterone
Descripción general
Descripción
6-Deoxocathasterone is a naturally occurring brassinosteroid, a class of plant hormones that play a crucial role in plant growth and development. It is a 3β-hydroxy steroid that is derived from cathasterone by the absence of an oxo substituent at position 6 . Brassinosteroids, including this compound, are essential for various physiological processes in plants, such as cell elongation, division, and differentiation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Deoxocathasterone involves multiple steps, starting from sterol precursors. One common synthetic route is the conversion of (22S,24R)-22-hydroxy-5α-ergostan-3-one to this compound through a series of hydroxylation and reduction reactions . The reaction conditions typically involve the use of specific enzymes or chemical reagents that facilitate these transformations.
Industrial Production Methods: Industrial production of this compound is not widely reported, as it is primarily studied in academic and research settings. the production methods would likely involve biotechnological approaches, such as the use of genetically modified microorganisms or plants that can produce the compound in larger quantities.
Análisis De Reacciones Químicas
Types of Reactions: 6-Deoxocathasterone undergoes various chemical reactions, including:
Oxidation: Conversion to other brassinosteroids through hydroxylation at different positions.
Reduction: Reduction of specific functional groups to form different derivatives.
Substitution: Substitution reactions involving the hydroxyl groups at positions 3 and 22.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate the hydroxylation and reduction processes .
Major Products: The major products formed from these reactions include other brassinosteroids such as castasterone and brassinolide, which are further involved in plant growth and development .
Aplicaciones Científicas De Investigación
6-Deoxocathasterone has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-Deoxocathasterone involves its interaction with specific receptors in plant cells, leading to the activation of signaling pathways that regulate gene expression and physiological processes . The molecular targets include receptor kinases that initiate a cascade of phosphorylation events, ultimately resulting in changes in cell growth and development .
Comparación Con Compuestos Similares
6-Deoxocathasterone is unique among brassinosteroids due to its specific structure and the absence of an oxo group at position 6. Similar compounds include:
Cathasterone: The parent compound from which this compound is derived.
Castasterone: Another brassinosteroid involved in plant growth regulation.
Brassinolide: The most active brassinosteroid with a similar structure but different functional groups.
These compounds share similar biosynthetic pathways and physiological roles but differ in their specific chemical structures and activities .
Propiedades
IUPAC Name |
(3S,5S,8R,9S,10S,13S,14S,17R)-17-[(2S,3S,5R)-3-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50O2/c1-17(2)18(3)15-26(30)19(4)23-9-10-24-22-8-7-20-16-21(29)11-13-27(20,5)25(22)12-14-28(23,24)6/h17-26,29-30H,7-16H2,1-6H3/t18-,19+,20+,21+,22+,23-,24+,25+,26+,27+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZKWZJLUNXOSN-YUZBOUAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CC(C(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040952 | |
| Record name | 6-Deoxocathasterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198416-73-8 | |
| Record name | 6-Deoxocathasterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 6-Deoxocathasterone in plants?
A1: this compound is a key intermediate in the biosynthesis of brassinosteroids (BRs), a class of plant hormones that regulate growth and development. [, , , ] BRs exert their effects by binding to the BRI1 receptor, which triggers a signaling cascade ultimately leading to changes in gene expression. [, ]
Q2: How does the level of this compound fluctuate during a plant's life cycle?
A2: Studies in pea (Pisum sativum) have shown that this compound levels are particularly high in mature seeds. [] During germination, these levels decrease as the molecule is converted into downstream intermediates, suggesting it acts as a storage form of BRs. [] In contrast, during rapid seed growth, the levels of the biologically active BRs, brassinolide and castasterone, increase alongside the expression of BR C-6 oxidase genes (CYP85A1 and CYP85A6). [] This suggests a crucial role for these specific BRs in seed development.
Q3: Which enzymes are involved in the biosynthesis of this compound?
A3: Several cytochrome P450 enzymes (P450s) play crucial roles in this compound biosynthesis. CYP90B1/DWF4 catalyzes the C-22 hydroxylation of campesterol, a precursor molecule, to form 22-hydroxycampesterol. [, ] This is then further converted to this compound through a series of reactions. [, , ]
Q4: Are there different pathways for this compound biosynthesis?
A4: Yes, research suggests the existence of both campestanol-dependent and campestanol-independent pathways for this compound biosynthesis. [] The campestanol-independent pathway, where campesterol is converted directly to 22-hydroxycampesterol, appears to be the primary route. []
Q5: What is the significance of the cpd mutant in understanding this compound's role?
A5: The Arabidopsis cpd mutant, deficient in CYP90A1/CPD, has been instrumental in understanding this compound biosynthesis. [] This mutation disrupts BR synthesis upstream of the DET2-mediated 5α reduction step. [] Notably, overexpressing CYP90C1, a C-23 hydroxylase, does not rescue the BR deficiency in the cpd mutant, highlighting the essential role of CYP90A1/CPD in the process. []
Q6: What are the preferred substrates for CYP90A1/CPD in the context of this compound synthesis?
A6: Research indicates that CYP90A1/CPD preferentially catalyzes the C-3 oxidation of early BR intermediates like (22S)-22-hydroxycampesterol and (22R,23R)-22,23-dihydroxycampesterol. [] It can also catalyze the C-3 oxidation of this compound and 6-deoxoteasterone, though its role in the campestanol-independent pathway with the former substrates appears more significant. []
Q7: Does the accumulation of this compound have implications for BR biosynthesis?
A7: Yes, the accumulation of this compound, along with 6-deoxocastasterone, in plants like Arabidopsis, pea, and tomato suggests potential rate-limiting steps in BR biosynthesis. [] This highlights the importance of understanding the regulation of enzymes involved in these steps to manipulate BR levels and influence plant growth.
Q8: Are there genetic manipulations that can influence this compound levels and plant development?
A8: Overexpressing the peach transcription factor gene, Early bud-break 1 (EBB1), in poplar trees leads to increased branching. [] This is linked to significant changes in the levels of several BRs, including this compound. [] This suggests that EBB1 might indirectly influence BR biosynthesis, potentially by regulating the expression of genes encoding BR biosynthetic enzymes.
Q9: What analytical techniques are used to study this compound?
A9: Gas chromatography-mass spectrometry (GC-MS) is a key technique used to identify and quantify this compound and other BRs in plant tissues. [, , ] This method allows researchers to track the flow of labeled precursors through the biosynthetic pathway and identify specific intermediates. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-CHLORO-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE](/img/structure/B1256811.png)



![N'-[(2-chlorophenyl)-oxomethyl]-2-(4-morpholinyl)-4-thiazolecarbohydrazide](/img/structure/B1256819.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-8-yl)acetamide](/img/structure/B1256820.png)

![[4-(2,3-Dimethylphenyl)-1-piperazinyl]-[5-[(4-methylphenyl)sulfonylmethyl]-2-furanyl]methanone](/img/structure/B1256824.png)




![(1S,2S,13S,15R)-17,17-dimethyl-15-(3-methylbut-2-enyl)-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraene-10,14-dione](/img/structure/B1256833.png)
